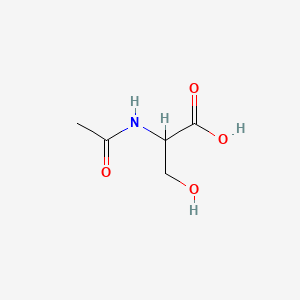

N-Acetyl-DL-serine

Description

Properties

IUPAC Name |

2-acetamido-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHLJJYMXLCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326233, DTXSID70864671 | |

| Record name | 2-acetamido-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_36229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-14-3 | |

| Record name | N-Acetyl-DL-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetamido-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serine, N-acetyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of N-Acetyl-DL-serine in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Acetyl-DL-serine is a racemic mixture of N-Acetyl-D-serine and N-Acetyl-L-serine. While the metabolic role of the D-enantiomer is not well-characterized, its L-isomer, N-Acetyl-L-serine (NAS), is a pivotal molecule in cellular metabolism, particularly in microorganisms and plants. This guide delineates the multifaceted functions of N-Acetyl-L-serine, focusing on its critical role as a transcriptional activator for cysteine biosynthesis, its generation via protein degradation, and its subsequent catabolism. This document provides an in-depth overview of the underlying biochemical pathways, quantitative data on molecular interactions, and detailed experimental protocols for the study of this important metabolite.

Introduction

N-acetylated amino acids are a class of molecules found across all domains of life, originating from two primary routes: the direct acetylation of amino acids and the degradation of N-terminally acetylated proteins.[1] N-terminal acetylation is a highly conserved and widespread post-translational modification in eukaryotes, impacting protein stability and function.[1][2] N-Acetyl-L-serine (NAS) is the N-acetylated derivative of the amino acid L-serine. While its isomer, O-acetylserine (OAS), serves as the direct carbon backbone for cysteine synthesis, NAS functions as a crucial signaling molecule, primarily in the regulation of sulfur metabolism in bacteria and plants.[3][4] In mammals, NAS is primarily considered a product of protein turnover, which can be hydrolyzed to regenerate L-serine and acetate by enzymes such as Aminoacylase-1 (ACY1). A deficiency in ACY1 leads to an accumulation of N-acetylated amino acids in urine, highlighting its role in amino acid salvage pathways.

This guide will explore the distinct roles of N-Acetyl-L-serine in cellular metabolism, with a particular focus on its function as a regulatory molecule. Information on N-Acetyl-DL-serine as a racemic mixture is limited, and the metabolic fate of N-Acetyl-D-serine is largely unknown.

Biosynthesis and Chemical Formation of N-Acetyl-L-serine

N-Acetyl-L-serine in biological systems is primarily formed through two distinct pathways:

-

Proteolytic Degradation: In eukaryotes, a significant source of NAS is the breakdown of proteins that have been N-terminally acetylated on a serine residue. This process releases N-acetylated peptides, which are further hydrolyzed to yield free N-acetylated amino acids, including NAS.

-

Spontaneous Isomerization: In bacteria and plants, under conditions of sulfur limitation, the concentration of O-acetylserine (OAS) increases. OAS can undergo a spontaneous, non-enzymatic O-to-N acetyl shift to form N-Acetyl-L-serine. This chemical conversion is a key step in generating the signaling molecule that activates the cysteine biosynthesis pathway.

Core Metabolic Roles of N-Acetyl-L-serine

Transcriptional Regulation of Cysteine Biosynthesis in Bacteria

The most well-documented role of N-Acetyl-L-serine is as a physiological inducer of the cysteine regulon in bacteria, such as E. coli and Salmonella typhimurium.

Under sulfur-limiting conditions, the scarcity of sulfide leads to an accumulation of O-acetylserine, which then isomerizes to N-acetylserine. NAS binds to the LysR-type transcriptional regulator (LTTR) CysB. The binding of NAS to the CysB apoprotein induces a conformational change that increases its affinity for specific DNA binding sites in the promoters of the cys regulon genes (e.g., cysJIH, cysK, and cysP). This enhanced binding activates the transcription of genes responsible for sulfate uptake and its reduction to sulfide, as well as the enzymes required for cysteine synthesis. Conversely, in the presence of NAS, CysB's affinity for its own promoter is reduced, which alleviates autorepression and allows for increased CysB expression. Fluorescence spectroscopy studies have confirmed that N-acetylserine, and not O-acetylserine, is the direct binding ligand and true inducer for the CysB protein.

Catabolism by Aminoacylase-1 in Mammals

In mammals, N-acetylated amino acids are substrates for cytosolic metalloenzymes known as aminoacylases. Aminoacylase-1 (ACY1) is highly expressed in the kidney and brain and plays a crucial role in the hydrolysis of various N-acetyl-L-amino acids back into their constituent amino acid and acetate. This function is considered a salvage pathway, allowing the cell to recycle amino acids from the products of protein degradation.

A genetic deficiency in the ACY1 gene leads to a rare inborn error of metabolism characterized by the accumulation and excretion of N-acetylated amino acids, including N-acetylserine, in the urine. This condition underscores the primary role of ACY1 in the catabolism of these molecules in humans.

Quantitative Data

The following tables summarize key quantitative data related to the metabolic roles of N-Acetyl-L-serine.

Table 1: Binding Affinity and Reaction Kinetics

| Parameter | Value | Organism/System | Description | Reference |

|---|---|---|---|---|

| Kd (NAS-CysB) | 515 ± 29 nM | Klebsiella aerogenes | Dissociation constant for N-Acetyl-L-serine binding to the CysB protein, indicating high-affinity interaction. |

| OAS to NAS Conversion Rate | 1% per minute | Chemical (in vitro, pH 7.6) | Spontaneous, non-enzymatic isomerization rate of O-acetylserine to N-acetylserine at physiological pH. | |

Table 2: Metabolite Concentrations in ACY1 Deficiency

| Metabolite | Concentration (mmol/mol creatinine) | Sample Type | Condition | Reference |

|---|---|---|---|---|

| N-acetylserine | <10 - 393 | Human Urine | Aminoacylase-1 (ACY1) Deficiency | |

| N-acetylalanine | 69 - 312 | Human Urine | Aminoacylase-1 (ACY1) Deficiency | |

| N-acetylglutamic acid | 169 - 741 | Human Urine | Aminoacylase-1 (ACY1) Deficiency | |

| N-acetylmethionine | 41 - 80 | Human Urine | Aminoacylase-1 (ACY1) Deficiency |

| Control Levels | <40 | Human Urine | Healthy Control | |

Experimental Protocols

Protocol for CysB-DNA Binding Analysis via Electrophoretic Mobility Shift Assay (EMSA)

This protocol is adapted from methodologies used to study the interaction between transcriptional regulators and their DNA targets.

Objective: To determine if the CysB protein binds to a specific DNA promoter sequence and to assess the effect of N-Acetyl-L-serine on this interaction.

Materials:

-

Purified CysB protein

-

Radiolabeled ([³²P]) or fluorescently labeled DNA probe containing the putative CysB binding site (e.g., cysK promoter region)

-

Unlabeled ("cold") competitor DNA probe

-

N-Acetyl-L-serine stock solution

-

5X Binding Buffer (e.g., 250 mM NaCl, 50 mM Tris-Cl pH 7.6, 50% glycerol, 5 mM DTT, 2.5 mM EDTA)

-

Poly(dI-dC) non-specific competitor DNA

-

Nondenaturing polyacrylamide gel (5-6%)

-

1X TGE (Tris-Glycine-EDTA) or TAE (Tris-Acetate-EDTA) electrophoresis buffer

-

Loading dye (e.g., 6X Ficoll or glycerol-based)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare Binding Reactions: In separate microcentrifuge tubes, assemble the following reaction mixtures on ice. The order of addition can be critical.

-

Negative Control: Labeled probe, binding buffer, water.

-

Positive Binding: Labeled probe, binding buffer, CysB protein.

-

Inducer Effect: Labeled probe, binding buffer, CysB protein, N-Acetyl-L-serine (at various concentrations).

-

Specificity Control: Labeled probe, binding buffer, CysB protein, excess unlabeled competitor probe.

-

-

Add Poly(dI-dC) to each reaction containing protein to minimize non-specific binding.

-

Add the purified CysB protein to the appropriate tubes.

-

Add N-Acetyl-L-serine or unlabeled competitor where required.

-

Add the labeled DNA probe to initiate the binding reaction. The final volume is typically 20 µL.

-

Incubation: Incubate the reactions at room temperature (or optimal binding temperature) for 20-30 minutes to allow complex formation.

-

Electrophoresis:

-

Pre-run the nondenaturing polyacrylamide gel in 1X electrophoresis buffer at 100-150 V for at least 30 minutes in a cold room or with a cooling system.

-

Add loading dye to each binding reaction.

-

Carefully load the samples into the wells of the pre-run gel.

-

Run the gel at a constant voltage (e.g., 150-200 V) until the dye front has migrated approximately two-thirds of the way down the gel.

-

-

Detection:

-

Dry the gel onto filter paper.

-

Expose the dried gel to a phosphor screen or scan on a fluorescence imager.

-

Analyze the resulting image. A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex. An increase in the intensity of this shifted band in the presence of N-Acetyl-L-serine demonstrates its role as an enhancer of binding.

-

Protocol for Measuring Aminoacylase-1 (ACY1) Activity

This protocol describes a general method for determining ACY1 activity in cell lysates, adapted from principles of enzyme assays for hydrolases.

Objective: To quantify the rate of hydrolysis of an N-acetylated amino acid by ACY1 in a biological sample.

Materials:

-

Cell or tissue homogenate (e.g., kidney lysate or transformed lymphoblasts)

-

Substrate: N-Acetyl-L-serine or another high-affinity substrate like N-Acetyl-L-methionine (e.g., 100 mM stock in buffer)

-

Reaction Buffer: 0.1 M HEPES or Tris-HCl, pH 8.0, containing 5 µM ZnCl₂ (as ACY1 is a zinc-dependent enzyme)

-

Stop Solution: Trichloroacetic acid (TCA) or perchloric acid

-

Detection Reagent: o-phthalaldehyde (OPA) with β-mercaptoethanol

-

Spectrophotometer or fluorometer

-

L-Serine standard curve solutions

Procedure:

-

Sample Preparation:

-

Prepare a cytosolic fraction from cell or tissue homogenates by centrifugation (e.g., 13,000 x g) to pellet organelles and debris.

-

Determine the total protein concentration of the supernatant (e.g., using a Bradford or BCA assay).

-

-

Enzyme Reaction:

-

Set up reactions in microcentrifuge tubes by adding a defined amount of cell lysate protein (e.g., 20-50 µg) to the pre-warmed reaction buffer.

-

Include a "no-enzyme" control with buffer only.

-

Initiate the reaction by adding the N-Acetyl-L-serine substrate to a final concentration within the expected linear range (e.g., 5-10 mM).

-

Incubate at 37°C for a defined period (e.g., 15, 30, 60 minutes) where the reaction is linear with time.

-

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold stop solution (e.g., 10% TCA) to precipitate proteins.

-

Product Quantification:

-

Centrifuge the stopped reactions to pellet the precipitated protein.

-

Transfer the supernatant, which contains the released L-serine, to a new tube.

-

Add the OPA/β-mercaptoethanol reagent to the supernatant. This reagent reacts with the primary amine of the released L-serine to form a fluorescent adduct.

-

Measure the fluorescence (Excitation ~340 nm, Emission ~455 nm) or absorbance after a short incubation period.

-

-

Calculation:

-

Prepare a standard curve using known concentrations of L-serine.

-

Calculate the concentration of L-serine produced in your samples based on the standard curve.

-

Express the ACY1 activity as nmol of product formed per minute per mg of total protein (nmol/min/mg).

-

Conclusion

N-Acetyl-DL-serine, and more specifically its L-isomer, occupies a unique niche in cellular metabolism. In bacteria and plants, it functions not as a direct building block, but as a sophisticated signaling molecule that gauges sulfur availability and orchestrates a complex transcriptional response to maintain cysteine homeostasis. In mammals, its primary role appears to be as a metabolic byproduct of protein turnover, efficiently recycled by Aminoacylase-1 to salvage the essential amino acid serine. While the metabolic significance of N-Acetyl-D-serine remains an open area for investigation, the well-defined roles of N-Acetyl-L-serine highlight the intricate regulatory networks that govern cellular metabolism. The experimental frameworks provided herein offer robust methods for further dissecting these pathways and exploring their potential as targets for therapeutic intervention.

References

- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 2. Human Metabolome Database: Showing metabocard for N-Acetylserine (HMDB0002931) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-DL-serine's Mechanism of Action in Neurological Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-serine is a racemic mixture of the N-acetylated forms of D- and L-serine. While direct research on the neurological effects of N-Acetyl-DL-serine as a single agent is limited, the current scientific consensus suggests that it primarily functions as a pro-drug. This mechanism involves its transport across the blood-brain barrier and subsequent hydrolysis by cerebral aminoacylases to yield D-serine and L-serine. These enantiomers are known to possess distinct and significant activities within the central nervous system. D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, learning, and memory.[1] Conversely, L-serine has demonstrated neuroprotective properties through mechanisms that include the activation of glycine receptors and the modulation of inflammatory pathways.[2][3] This technical guide provides a comprehensive overview of the hypothesized mechanism of action of N-Acetyl-DL-serine, focusing on the well-established neurological pathways of its constituent enantiomers.

The Pro-Drug Hypothesis: Delivery and Metabolism

The primary proposed mechanism for N-Acetyl-DL-serine's action in the brain is its role as a delivery system for D- and L-serine. Acetylation of amino acids can alter their physicochemical properties, potentially enhancing their ability to cross the blood-brain barrier (BBB).[4] Studies on other N-acetylated amino acids, such as N-Acetyl-L-leucine, suggest that acetylation can shift transport mechanisms from typical amino acid transporters to organic anion transporters (OATs) and monocarboxylate transporters (MCTs).[4]

Once in the brain, N-Acetyl-D-serine and N-Acetyl-L-serine are thought to be hydrolyzed by aminoacylases, enzymes that are present in nervous tissue and kidney, to release D-serine and L-serine, respectively. This enzymatic cleavage removes the acetyl group, allowing the serine enantiomers to exert their distinct neurological effects.

The D-Serine Pathway: NMDA Receptor Modulation

Upon its release, D-serine acts as a crucial co-agonist at the glycine binding site of the NMDA receptor. The activation of NMDA receptors is a cornerstone of synaptic plasticity, a fundamental process for learning and memory.

Signaling Cascade

The binding of both glutamate and a co-agonist (like D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing an influx of Ca²⁺ into the postsynaptic neuron. This calcium influx triggers a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and the subsequent phosphorylation of various target proteins. These events ultimately lead to changes in gene expression and synaptic strength, such as long-term potentiation (LTP).

Quantitative Data

| Parameter | Value | Reference |

| D-serine apparent affinity (Km) for D-amino acid oxidase (DAAO) | 50 mM | |

| Endogenous D-serine concentration in rat brain | 2.3-2.8 µM (extracellular) | |

| Endogenous glycine concentration in conditioned media | 19.8 ± 1.8 µM |

The L-Serine Pathway: Neuroprotection and Anti-inflammation

L-serine, the other enantiomer released from N-Acetyl-DL-serine, is known to have neuroprotective effects. Its mechanisms of action are distinct from D-serine and are thought to involve different receptor systems and cellular pathways.

Signaling Pathways

L-serine has been shown to exert neuroprotective effects by activating glycine receptors, which are inhibitory neurotransmitter receptors. Activation of these receptors leads to chloride influx and hyperpolarization of the neuronal membrane, reducing neuronal excitability and protecting against excitotoxicity. Additionally, L-serine has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Quantitative Data

| Study | Model | L-serine Dose | Outcome | Reference |

| Toxicology Study | Sprague-Dawley Rats (28-day) | 100, 500, 1000 mg/kg/day | No-Observed-Adverse-Effect-Level (NOAEL) for systemic toxicity: 839.7 mg/kg/day (male) and 893.6 mg/kg/day (female) | |

| Phase I Clinical Trial | ALS Patients | 0.5, 2.5, 7.5, or 15 g/dose (twice daily) | Generally well-tolerated, did not appear to accelerate functional decline. |

Experimental Protocols

In Vitro Deacetylation Assay

Objective: To determine the rate of N-Acetyl-DL-serine hydrolysis by brain tissue homogenates.

Methodology:

-

Prepare brain tissue homogenates from the desired species (e.g., rat, mouse) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate a known concentration of N-Acetyl-DL-serine with the brain homogenate at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the enzymatic reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Analyze the samples for the concentrations of N-Acetyl-DL-serine, D-serine, and L-serine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with chiral separation or mass spectrometry.

-

Calculate the rate of hydrolysis from the disappearance of the substrate and the appearance of the products over time.

Electrophysiological Recording in Brain Slices

Objective: To assess the effect of N-Acetyl-D-serine (as a source of D-serine) on NMDA receptor-mediated synaptic transmission.

Methodology:

-

Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

-

Maintain the slices in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) by stimulating afferent fibers and recording from the dendritic region of the postsynaptic neurons.

-

To isolate NMDA receptor-mediated currents, perfuse the slices with aCSF containing an AMPA receptor antagonist (e.g., NBQX) and low Mg²⁺.

-

Apply N-Acetyl-D-serine at various concentrations to the perfusion medium.

-

Record the changes in the amplitude and/or slope of the NMDA receptor-mediated fEPSPs.

-

Compare the effects with the application of D-serine directly to confirm the conversion and activity.

Behavioral Testing in Animal Models

Objective: To evaluate the in vivo effects of N-Acetyl-DL-serine on cognitive function or neuroprotection.

Methodology:

-

Select an appropriate animal model for the neurological condition of interest (e.g., a model of cognitive impairment or neurodegeneration).

-

Administer N-Acetyl-DL-serine to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

Conduct a battery of behavioral tests to assess the relevant domains. For cognitive function, tests like the Morris water maze, novel object recognition, or passive avoidance can be used. For motor function and coordination in neurodegenerative models, rotarod or open-field tests are common.

-

Include appropriate control groups (vehicle-treated, and potentially groups treated with D-serine or L-serine for comparison).

-

Analyze the behavioral data statistically to determine the effects of N-Acetyl-DL-serine treatment.

Conclusion and Future Directions

The current evidence strongly supports the hypothesis that N-Acetyl-DL-serine acts as a pro-drug, delivering its constituent enantiomers, D-serine and L-serine, to the central nervous system. The distinct and well-characterized neurological activities of these enantiomers—NMDA receptor modulation by D-serine and neuroprotection by L-serine—provide a solid foundation for its potential therapeutic applications in a range of neurological disorders.

However, to fully elucidate the mechanism of action and therapeutic potential of N-Acetyl-DL-serine, further research is imperative. Key areas for future investigation include:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to quantify the BBB permeability of N-Acetyl-DL-serine and its rate of hydrolysis in different brain regions.

-

Direct Comparative Studies: Head-to-head comparisons with direct administration of D-serine and L-serine are required to establish the efficacy and potential advantages of the N-acetylated form.

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of N-Acetyl-DL-serine in patient populations with specific neurological conditions.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of N-Acetyl-DL-serine as a novel therapeutic strategy for neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Biosynthetic Pathway of N-Acetyl-DL-serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-serine is an N-acetylated derivative of the amino acid serine, present in biological systems as both L- and D-enantiomers. Its biosynthesis is intrinsically linked to fundamental cellular processes, including protein metabolism and amino acid modification. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathways of N-Acetyl-DL-serine, detailing the key enzymes, regulatory mechanisms, and relevant quantitative data. Furthermore, this guide outlines detailed experimental protocols for the investigation of this pathway and provides visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

N-acetylated amino acids (NAAAs) are a class of metabolites that play diverse roles in cellular physiology, from serving as intermediates in metabolic pathways to functioning as signaling molecules. N-Acetyl-L-serine is a naturally occurring NAAA found in various organisms, including humans, bacteria, and yeast.[1] Its presence is attributed to two primary biosynthetic routes: the direct N-acetylation of L-serine and the proteolytic degradation of N-terminally acetylated proteins.[2] The biological significance of the D-enantiomer, N-Acetyl-D-serine, is less understood, and its biosynthetic origin is a subject of ongoing investigation, with potential involvement of racemase enzymes. This guide will delve into the established and hypothetical pathways for the formation of both enantiomers of N-Acetyl-serine.

Biosynthetic Pathways of N-Acetyl-L-serine

The formation of N-Acetyl-L-serine in biological systems is primarily understood through two distinct pathways:

Direct N-Acetylation by N-Acetyltransferases (NATs)

The most direct route for N-Acetyl-L-serine biosynthesis is the enzymatic N-acetylation of L-serine. This reaction is catalyzed by N-acetyltransferases (NATs), a superfamily of enzymes that transfer an acetyl group from acetyl-CoA to the amino group of a substrate.[2]

Reaction:

L-Serine + Acetyl-CoA -> N-Acetyl-L-serine + Coenzyme A

Several families of NATs exist, and their substrate specificities can vary. While specific NATs dedicated to the exclusive production of N-Acetyl-L-serine have not been fully characterized, it is understood that this reaction can occur.[2]

Proteolytic Degradation of N-Terminally Acetylated Proteins

A significant portion of eukaryotic proteins undergo co-translational N-terminal acetylation, where the N-terminal amino acid is acetylated. Serine is one of the amino acids frequently found at the N-terminus of proteins that are susceptible to this modification.[3] The subsequent degradation of these N-terminally acetylated proteins by cellular proteases releases N-acetylated amino acids, including N-Acetyl-L-serine. This pathway represents a recycling mechanism for amino acids from modified proteins.

Figure 1: Biosynthetic pathways of N-Acetyl-L-serine.

Putative Biosynthesis of N-Acetyl-D-serine

The presence of N-Acetyl-DL-serine in biological systems implies a pathway for the formation of the D-enantiomer. While the exact mechanism is not yet elucidated, two primary hypotheses are considered:

Racemization of N-Acetyl-L-serine

One possibility is the conversion of N-Acetyl-L-serine to N-Acetyl-D-serine through the action of a racemase. An N-acylamino acid racemase has been identified in actinomycetes, which catalyzes the interconversion of N-acylamino acid enantiomers. It is plausible that a similar enzyme exists in other organisms that could act on N-Acetyl-L-serine.

Direct N-Acetylation of D-Serine

Alternatively, N-Acetyl-D-serine could be synthesized through the direct N-acetylation of D-serine by an N-acetyltransferase. D-serine is known to be present in mammals and is synthesized from L-serine by serine racemase. The substrate specificity of various NATs for D-amino acids is an area that requires further investigation.

Figure 2: Putative biosynthetic pathways of N-Acetyl-D-serine.

Regulation of N-Acetyl-serine Biosynthesis

The regulation of N-Acetyl-serine biosynthesis is likely interconnected with the broader control of amino acid metabolism and protein turnover.

-

Substrate Availability: The intracellular concentrations of L-serine and acetyl-CoA are primary factors influencing the rate of direct N-acetylation.

-

Feedback Inhibition: In the related pathway of O-acetylserine synthesis, the enzyme serine acetyltransferase is subject to feedback inhibition by cysteine, the end product of the pathway. A similar regulatory mechanism by downstream metabolites may exist for N-acetylserine biosynthesis.

-

Transcriptional Regulation: In bacteria, N-acetyl-L-serine acts as a physiological inducer of the cysteine regulon by activating the CysB protein, which in turn stimulates the transcription of genes involved in cysteine biosynthesis. This indicates a role for N-acetyl-L-serine in a regulatory feedback loop.

Degradation of N-Acetyl-serine

N-acetylated amino acids are primarily degraded by the enzyme aminoacylase I (ACY1) . This enzyme catalyzes the hydrolysis of the N-acetyl group, releasing the free amino acid and acetate. A deficiency in ACY1 leads to the accumulation and excretion of various N-acetylated amino acids, including N-acetylserine, in the urine.

Reaction:

N-Acetyl-L-serine + H₂O --(Aminoacylase I)--> L-Serine + Acetate

Quantitative Data

Quantitative data on the biosynthesis of N-Acetyl-DL-serine is limited. The following tables summarize available kinetic parameters for related enzymes.

Table 1: Kinetic Parameters of Serine Acetyltransferase (O-acetylation)

| Organism | Substrate | Km (mM) | Vmax (units/mg) | Reference |

| Haemophilus influenzae | L-Serine | 0.8 | - | |

| Haemophilus influenzae | Acetyl-CoA | 0.1 | - |

Note: The data for Serine Acetyltransferase pertains to the O-acetylation of L-serine, a reaction analogous to N-acetylation.

Table 2: In vivo Concentrations of N-Acetyl-cysteine (as a related compound)

| Species | Tissue/Fluid | Concentration | Reference |

| Human | Plasma (basal) | 0.9 ± 1.3 µM (reduced) | |

| Human | Plasma (basal) | 2.8 ± 2.5 µM (total) |

Experimental Protocols

Investigating the biosynthetic pathway of N-Acetyl-DL-serine requires a combination of enzymatic assays, protein analysis, and analytical chemistry techniques.

General Experimental Workflow

Figure 3: General experimental workflow.

Protocol for N-Acetyltransferase (NAT) Activity Assay

This protocol is adapted for the measurement of N-acetylation of serine.

Materials:

-

Cell lysate or purified NAT enzyme

-

L-serine and D-serine substrates

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC or LC-MS/MS system for product quantification

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a defined concentration of the NAT enzyme source, and Acetyl-CoA.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the serine substrate (either L-serine or D-serine).

-

Incubate the reaction at 37°C for a specific time period (e.g., 10-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant for the formation of N-Acetyl-L-serine or N-Acetyl-D-serine using a suitable analytical method (see section 7.4).

Protocol for Investigating N-Acetyl-serine Release from Protein Degradation

Materials:

-

Cell culture system

-

Protein synthesis inhibitor (e.g., cycloheximide)

-

Cell lysis buffer

-

Method for protein quantification (e.g., BCA assay)

-

LC-MS/MS for N-Acetyl-serine quantification

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with a protein synthesis inhibitor to halt the production of new proteins.

-

Collect cell samples at various time points.

-

Lyse the cells and separate the protein and small molecule fractions.

-

Quantify the total protein content.

-

Analyze the small molecule fraction for the concentration of N-Acetyl-L-serine and N-Acetyl-D-serine over time using LC-MS/MS. An increase in concentration after inhibiting protein synthesis would suggest its release from protein degradation.

Protocol for Enantiomeric Separation and Quantification of N-Acetyl-serine

Principle: This method utilizes pre-column derivatization with a chiral reagent followed by reversed-phase HPLC with fluorescence or electrochemical detection, or tandem mass spectrometry for sensitive and specific quantification of N-Acetyl-L-serine and N-Acetyl-D-serine. A similar approach has been used for the separation of D/L-serine.

Materials:

-

Biological sample extract (from enzyme assays or cell lysates)

-

Derivatization reagent (e.g., o-phthaldialdehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine)

-

HPLC system with a C18 column and a suitable detector (fluorescence, electrochemical, or mass spectrometer)

-

Mobile phase (e.g., a gradient of acetonitrile in a buffered aqueous solution)

-

Standards for N-Acetyl-L-serine and N-Acetyl-D-serine

Procedure:

-

Derivatize the sample and standards with the chiral derivatization reagent.

-

Inject the derivatized sample onto the HPLC system.

-

Separate the diastereomeric derivatives using a suitable gradient elution program.

-

Detect and quantify the peaks corresponding to the N-Acetyl-L-serine and N-Acetyl-D-serine derivatives based on the retention times and detector response of the standards.

Conclusion

The biosynthesis of N-Acetyl-DL-serine is a multifaceted process involving both direct enzymatic synthesis and protein degradation pathways. While the formation of N-Acetyl-L-serine is relatively well-understood, the origin of the D-enantiomer remains an area for further investigation, with racemization or direct synthesis from D-serine as plausible mechanisms. The regulatory networks governing the flux through these pathways are also not fully elucidated but are likely tied to the overall cellular amino acid and energy homeostasis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of N-Acetyl-DL-serine biosynthesis, which will be crucial for understanding its physiological roles and its potential as a target in drug development.

References

The Biological Significance of N-Acetylated Amino Acids: A Technical Guide for Researchers

Abstract

N-acetylation of amino acids, a ubiquitous post-translational modification, is increasingly recognized for its profound impact on cellular physiology and pathology. This technical guide provides an in-depth exploration of the biological significance of N-acetylated amino acids, targeting researchers, scientists, and drug development professionals. It delves into the core molecular mechanisms regulated by this modification, its implications in disease, and its emerging role as a source of novel biomarkers and therapeutic agents. This document synthesizes current research to offer a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction: The Expanding Universe of N-Acetylation

N-acetylation is a fundamental biochemical reaction involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the nitrogen atom of an amino group. While the acetylation of lysine residues within proteins is a well-studied regulator of gene expression and protein function, the N-terminal acetylation of proteins and the existence of free N-acetylated amino acids are also of critical biological importance.[1][2] N-terminal acetylation, occurring on over 80% of human proteins, is a crucial determinant of protein stability, subcellular localization, and protein-protein interactions. This modification can shield proteins from degradation or, conversely, create degradation signals recognized by the ubiquitin-proteasome system.[3]

Beyond their role as components of proteins, free N-acetylated amino acids are emerging as active signaling molecules and metabolic intermediates. Their concentrations in biological fluids can reflect underlying physiological or pathological states, positioning them as promising biomarkers for a range of diseases, including cancer and neurodegenerative disorders. Furthermore, the therapeutic potential of N-acetylated amino acids, exemplified by the widely used N-acetylcysteine (NAC), is an active area of investigation. This guide will provide a detailed overview of these multifaceted roles, supported by quantitative data and practical experimental guidance.

Molecular Functions of N-Terminal Acetylation

N-terminal acetylation is a co- and post-translational modification catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). This seemingly simple modification can have profound consequences for protein fate and function.

Regulation of Protein Stability

N-terminal acetylation has a dual and context-dependent role in regulating protein stability. It can either protect proteins from degradation or mark them for destruction.

-

Protection from Degradation: By acetylating the N-terminal amino group, the positive charge is neutralized, which can prevent recognition by certain E3 ubiquitin ligases that target unmodified N-termini. This protective mechanism can significantly increase the half-life of a protein. For example, NatC-mediated N-terminal acetylation has been shown to act as a protective shield against protein degradation, contributing to increased longevity and motility.

-

Creation of Degradation Signals (Ac/N-degrons): In some contexts, the acetylated N-terminus can be recognized as a degradation signal, termed an Ac/N-degron, by specific E3 ubiquitin ligases, leading to proteasomal degradation. This process is a branch of the N-end rule pathway, which relates the in vivo half-life of a protein to its N-terminal residue.

Modulation of Protein-Protein Interactions and Subcellular Localization

The alteration of the N-terminus's physicochemical properties through acetylation can influence how proteins interact with each other and where they reside within the cell. The increased hydrophobicity of the acetylated N-terminus can promote interactions with other proteins or with cellular membranes. This can be critical for the assembly of protein complexes and for targeting proteins to specific organelles.

N-Acetylated Amino Acids in Health and Disease

The levels of free N-acetylated amino acids in tissues and biofluids are increasingly being recognized as indicators of health and disease.

N-Acetylated Amino Acids as Biomarkers

Alterations in the concentrations of specific N-acetylated amino acids have been linked to various pathological conditions, making them promising candidates for disease biomarkers.

-

Cancer: Aberrant amino acid metabolism is a hallmark of cancer. Changes in the levels of certain N-acetylated amino acids have been observed in various cancers and are being investigated as potential diagnostic and prognostic markers. For instance, elevated levels of N-acetylaspartate (NAA) have been found in ovarian cancer.

-

Neurodegenerative Diseases: N-acetylaspartate (NAA) is highly abundant in the brain and is considered a marker of neuronal health. Reduced NAA levels are observed in a range of neurodegenerative disorders, including Alzheimer's and Huntington's disease, reflecting neuronal loss or dysfunction. Other N-acetylated amino acids are also being explored as potential biomarkers for these conditions.

Therapeutic Potential of N-Acetylated Amino Acids

The ability of N-acetylated amino acids to modulate biological processes has led to their investigation as therapeutic agents.

-

N-Acetylcysteine (NAC): NAC is a well-established antioxidant and mucolytic agent. It acts as a precursor to the antioxidant glutathione and can directly scavenge reactive oxygen species. NAC's ability to modulate redox-sensitive signaling pathways, such as the NF-κB pathway, underlies its therapeutic effects in a variety of conditions, including respiratory diseases and acetaminophen toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological significance of N-acetylated amino acids.

Table 1: Kinetic Parameters of Human N-Terminal Acetyltransferases (NATs)

| Enzyme | Substrate Peptide | Km (µM) | Vmax (pmol/min/µg) | Reference |

| hNatA | SESS... | ~30 | N/A | |

| cNatB | MDEL... | ~700 | N/A | |

| hNaa50p | MLG... | N/A | N/A | |

| hNaa10p | EEE... | N/A | N/A |

Note: Comprehensive Km and Vmax values for all human NATs across a wide range of substrates are still an active area of research. The provided values represent examples found in the literature.

Table 2: Impact of N-Terminal Acetylation on Protein Stability

| Protein | N-terminal Sequence | Acetylation Status | Relative Half-life/Stability | Reference |

| GFP variants | ME... | Acetylated | Increased | |

| GFP variants | SD... | Acetylated | Increased | |

| GFP variants | AA... | Acetylated | Increased | |

| GFP variants | VL... | Non-acetylated | Decreased | |

| GFP variants | AP... | Non-acetylated | Decreased | |

| Bcl-B (lysine-less) | N/A | Acetylated | Increased | |

| p16 | N/A | Acetylated | Increased |

Note: The effect of N-terminal acetylation on protein stability is context-dependent and can vary between different proteins and cellular conditions.

Table 3: N-Acetylated Amino Acids as Disease Biomarkers

| N-Acetylated Amino Acid | Disease | Biofluid/Tissue | Change in Level | Reference |

| N-Acetylaspartate (NAA) | Alzheimer's Disease | Brain | Decreased | |

| N-Acetylaspartate (NAA) | Ovarian Cancer | Tumor Tissue | Increased | |

| Various Amino Acids | Neurodegenerative Diseases | Plasma/CSF | Altered Profiles | |

| Various Amino Acids | Non-Small Cell Lung Cancer | Plasma | Altered Profiles |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of N-acetylated amino acids.

N-Terminal Acetyltransferase (NAT) Activity Assay (Fluorometric Method)

This protocol describes a continuous kinetic assay to measure NAT activity based on the detection of free Coenzyme A (CoA) produced during the acetyl-transfer reaction.

Materials:

-

NAT Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT)

-

Acetyl-CoA (stock solution, e.g., 10 mM)

-

Synthetic peptide substrate with the desired N-terminal sequence

-

ThioGlo™ 1 or similar thiol-sensitive fluorescent probe

-

Purified NAT enzyme or cell lysate containing NAT activity

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute Acetyl-CoA to the desired working concentration in NAT Assay Buffer.

-

Dissolve the peptide substrate in NAT Assay Buffer to the desired working concentration.

-

Prepare a working solution of the fluorescent probe according to the manufacturer's instructions.

-

-

Reaction Setup:

-

In each well of the 96-well plate, add the following in order:

-

NAT Assay Buffer

-

Peptide substrate solution

-

Fluorescent probe solution

-

Acetyl-CoA solution

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add the NAT enzyme solution or cell lysate to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen probe.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Subtract the rate of a no-enzyme control to correct for background fluorescence.

-

Enzyme activity can be calculated based on a standard curve of known CoA concentrations.

-

Quantification of N-Acetylated Peptides by LC-MS/MS

This protocol outlines a general workflow for the identification and quantification of N-acetylated peptides from a complex protein sample.

Materials:

-

Protein sample (e.g., cell lysate, tissue homogenate)

-

Lysis buffer (e.g., with protease and phosphatase inhibitors)

-

DTT and iodoacetamide for reduction and alkylation

-

Trypsin or other suitable protease

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting

-

LC-MS/MS system (e.g., nano-LC coupled to a high-resolution mass spectrometer)

-

Mobile phases for LC (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

Procedure:

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in an appropriate buffer and quantify protein concentration.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide solution with trifluoroacetic acid (TFA).

-

Desalt the peptides using a C18 SPE cartridge.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).

-

Inject the peptide sample into the LC-MS/MS system.

-

Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration.

-

Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides from the MS/MS spectra.

-

Specify N-terminal acetylation as a variable modification in the search parameters.

-

Perform label-free or label-based quantification to determine the relative abundance of N-acetylated peptides between samples.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involving N-acetylated amino acids.

Caption: N-Acetylcysteine (NAC) modulation of the NF-κB signaling pathway.

Caption: The O-GlcNAcylation signaling pathway.

Experimental Workflows

The following diagrams outline key experimental workflows relevant to the study of N-acetylated amino acids.

Caption: Workflow for biomarker discovery using proteomics/metabolomics.

Conclusion

The field of N-acetylated amino acids is rapidly evolving, moving from a focus on a single, abundant post-translational modification to a broader appreciation of a diverse class of molecules with critical roles in cellular regulation, disease pathogenesis, and therapeutics. This technical guide has provided a comprehensive overview of the current state of knowledge, from the fundamental molecular functions of N-terminal acetylation to the clinical potential of free N-acetylated amino acids. The provided quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals. As analytical technologies continue to advance, we anticipate an even deeper understanding of the "N-acetylome" and its intricate connections to human health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomarkers in Neurodegenerative Diseases: Proteomics Spotlight on ALS and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-DL-serine as a Precursor for Biomolecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-serine, a derivative of the amino acid serine, serves as a key metabolic precursor for a variety of essential biomolecules. Its strategic position in cellular metabolism makes it a focal point for research in biosynthesis, drug development, and the study of metabolic diseases. This technical guide provides a comprehensive overview of the role of N-Acetyl-DL-serine in the synthesis of critical compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. While much of the direct research has focused on the closely related O-acetylserine (OAS), the metabolic interconversion and structural similarity allow for strong inferences regarding the role of N-Acetyl-DL-serine. This document will primarily focus on its well-established role in cysteine biosynthesis and its involvement in the synthesis of tryptophan, with further exploration into its potential contributions to one-carbon metabolism and the synthesis of other biomolecules.

Cysteine Biosynthesis

The most well-documented role of acetylated serine is in the biosynthesis of cysteine, a crucial amino acid for protein structure, detoxification, and the synthesis of other sulfur-containing compounds. In this pathway, serine is first acetylated to form an activated intermediate, which then reacts with a sulfur donor.

Cysteine Biosynthesis Pathway

The synthesis of cysteine from serine involves a two-step enzymatic process catalyzed by serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS). These two enzymes can form a multi-enzyme complex known as the cysteine synthase complex, which allows for efficient channeling of the intermediate and tight regulation of the pathway.

Quantitative Data for Cysteine Biosynthesis

The efficiency of cysteine biosynthesis is dependent on the kinetic parameters of the enzymes involved. The following table summarizes key quantitative data for serine acetyltransferase and O-acetylserine sulfhydrylase.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Serine Acetyltransferase | Escherichia coli | L-Serine | 400 - 2000 | 130 - 500 | [1] |

| Acetyl-CoA | 50 - 200 | [1] | |||

| O-Acetylserine Sulfhydrylase | Salmonella typhimurium | O-Acetylserine | 330 | 3300 | [2] |

| Sulfide | 100 | [2] | |||

| O-Acetylserine Sulfhydrylase | Arabidopsis thaliana | O-Acetylserine | >300 | - | [3] |

Note: While the data above pertains to O-acetylserine, the enzymatic conversion of N-Acetyl-DL-serine to cysteine, though less common, would be facilitated by similar enzymatic machinery, likely after conversion to O-acetylserine or through enzymes with broader substrate specificity.

Experimental Protocols

This protocol describes a general method for the N-acetylation of DL-serine.

Materials:

-

DL-serine

-

Acetic anhydride

-

Sodium hydroxide (NaOH) solution (1 M)

-

Reaction vessel with stirring and cooling capabilities

-

pH meter

Procedure:

-

Dissolve DL-serine in deionized water in the reaction vessel.

-

Cool the solution to below 10°C in an ice bath.

-

Slowly add acetic anhydride to the solution while maintaining the pH between 8 and 10 by the dropwise addition of 1 M NaOH.

-

Continue the reaction with stirring for 1-2 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

The resulting solution contains N-Acetyl-DL-serine. The product can be purified by crystallization or chromatography.

This protocol is adapted for the enzymatic synthesis of L-cysteine using O-acetylserine sulfhydrylase.

Materials:

-

O-Acetyl-L-serine

-

Sodium sulfide (Na2S)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Purified O-acetylserine sulfhydrylase (OASS)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for quantification

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, O-Acetyl-L-serine, and Na2S.

-

Initiate the reaction by adding OASS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution of DTNB in a suitable buffer.

-

Measure the absorbance at 412 nm to quantify the amount of free thiol groups, which corresponds to the cysteine produced.

-

A standard curve using known concentrations of L-cysteine should be prepared for accurate quantification.

Tryptophan Biosynthesis

In bacteria and plants, serine is a direct precursor to tryptophan. While O-acetylserine is not an intermediate in the main tryptophan biosynthetic pathway, the availability of serine, and thus its acetylated derivatives, can influence the flux towards tryptophan synthesis. The final step of tryptophan synthesis involves the condensation of indole with serine, catalyzed by tryptophan synthase.

Tryptophan Biosynthesis Pathway from Chorismate

The biosynthesis of tryptophan is a complex pathway originating from chorismate. Serine enters at the final step.

References

A Technical Guide to the Physicochemical Properties of N-Acetyl-DL-serine for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of N-Acetyl-DL-serine, a derivative of the amino acid serine. The information contained herein is intended to support robust experimental design, from fundamental research to drug development applications. This guide details key physical and chemical characteristics, standardized protocols for their determination, and the biological context relevant to its application.

Core Physicochemical Properties

N-Acetyl-DL-serine is a racemic mixture of N-acetylated D- and L-serine.[1][2] Its fundamental properties are crucial for understanding its behavior in various experimental systems. It is characterized as a white to off-white crystalline powder.[3][4]

Table 1: General and Physical Properties of N-Acetyl-DL-serine

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₉NO₄ | [3] |

| Molecular Weight | 147.13 g/mol | |

| Appearance | White to off-white solid powder | |

| Melting Point | 207.6 °C (for N-Acetyl-L-serine) | |

| Boiling Point | 468.4 ± 40.0 °C at 760 mmHg | |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | |

Table 2: Solubility and Partitioning Properties of N-Acetyl-DL-serine

| Property | Value | Source(s) |

|---|---|---|

| Water Solubility | 125 mg/mL (849.59 mM); requires sonication | |

| logP (Computed) | -1.2 to -1.89 |

| pKa (Strongest Acidic) | 3.61 (for N-Acetyl-L-serine) | |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for reproducibility. The following sections detail standard laboratory protocols for measuring solubility, pKa, and the partition coefficient (logP).

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of N-Acetyl-DL-serine solid to a known volume of the desired solvent (e.g., purified water, buffer) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, use centrifugation or filtration (with a filter material that does not bind the solute) to separate the saturated supernatant from the excess solid. The presence of remaining solid is essential to confirm saturation.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated solution.

-

Analysis: Determine the concentration of N-Acetyl-DL-serine in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Potentiometric titration is a highly precise and common method for determining the pKa values of ionizable compounds.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of pure N-Acetyl-DL-serine in high-purity, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus Setup: Calibrate a pH electrode and meter using standard buffers (e.g., pH 4, 7, 10). Place the electrode and a calibrated burette containing a standardized titrant (e.g., 0.1 M NaOH) into the sample solution.

-

Titration: While stirring the solution, add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each incremental addition of titrant, allowing the reading to stabilize.

-

Data Plotting: Construct a titration curve by plotting the measured pH (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination: Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at this half-equivalence point is equal to the pKa of the ionizable group.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and pharmacokinetic behavior.

Methodology:

-

Solvent Preparation: Prepare the biphasic system by pre-saturating n-octanol with an aqueous buffer (e.g., PBS, pH 7.4) and vice-versa. This is achieved by vigorously mixing the two solvents and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of N-Acetyl-DL-serine in a suitable solvent (e.g., DMSO).

-

Partitioning: In a sealed vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution.

-

Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to facilitate the partitioning of the compound between the two phases.

-

Phase Separation: Allow the layers to fully separate. Centrifugation at a low speed can accelerate this process and ensure a clean interface.

-

Sampling: Carefully withdraw a precise aliquot from the upper n-octanol layer and the lower aqueous layer.

-

Analysis: Determine the concentration of N-Acetyl-DL-serine in each aliquot using a suitable analytical method (e.g., LC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: P = [Concentration]octanol / [Concentration]aqueous; logP = log10(P).

Biological Context and Signaling

While N-Acetyl-DL-serine itself is primarily used in research for its physicochemical properties or as a racemic mixture for nutritional studies, its enantiomer, N-Acetyl-L-serine, has a defined biological role, particularly in microorganisms. It acts as a key signaling molecule in the regulation of cysteine biosynthesis.

Cysteine Regulon Activation in Bacteria by N-Acetyl-L-serine

In bacteria such as E. coli and Salmonella typhimurium, the synthesis of cysteine is tightly controlled by the availability of sulfur. The expression of genes required for sulfate assimilation and cysteine synthesis (cys genes) is controlled by the transcriptional activator CysB. N-Acetyl-L-serine (NAS) functions as a physiological inducer of this system. When sulfur is limited, NAS binds to the CysB protein, causing a conformational change that activates CysB. The activated CysB-NAS complex then binds to specific promoter regions, stimulating the transcription of the cys operons and leading to the production of enzymes for cysteine synthesis.

References

An In-depth Technical Guide to the Enzymatic Synthesis of N-Acetyl-DL-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of N-Acetyl-DL-serine, a key intermediate in various biotechnological and pharmaceutical applications. The document focuses on the prevalent and industrially scalable chemoenzymatic approach, while also exploring the potential of direct enzymatic synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application and further research.

Introduction: The Significance of N-Acetyl-DL-serine

N-Acetyl-DL-serine is a derivatized form of the amino acid serine, which serves as a crucial chiral building block in the synthesis of numerous pharmaceutical compounds and specialty chemicals. The N-acetylation of serine modifies its chemical properties, making it a versatile intermediate for subsequent chemical or enzymatic transformations. One of the primary applications of N-Acetyl-DL-serine is in the enzymatic resolution to produce enantiomerically pure D-serine and L-serine. These pure enantiomers are of high value in the pharmaceutical industry; for instance, D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain and is investigated for its therapeutic potential in neurological disorders.

This guide will delve into the synthesis of the racemic N-Acetyl-DL-serine, with a particular focus on robust and scalable methods.

Chemoenzymatic Synthesis and Resolution of N-Acetyl-DL-serine

The most established and industrially applied method for producing enantiomerically pure serine enantiomers involves a chemoenzymatic process. This process begins with the chemical N-acetylation of racemic DL-serine, followed by the enzymatic resolution of the resulting N-Acetyl-DL-serine. This approach is noted for its high efficiency, with total yields for the resolved amino acids exceeding 95% due to the recycling of the unhydrolyzed intermediate.

Chemical N-Acetylation of DL-Serine

The first step is a chemical acylation of the amino group of DL-serine using acetic anhydride in an alkaline aqueous solution. This reaction is typically high-yielding and produces N-Acetyl-DL-serine that can be directly used in the subsequent enzymatic resolution step.

Experimental Protocol: Chemical N-Acetylation of DL-Serine

-

Objective: To synthesize N-Acetyl-DL-serine from DL-serine.

-

Materials:

-

DL-Serine

-

Sodium hydroxide solution

-

Acetic anhydride

-

Reaction vessel with pH and temperature control

-

Stirrer

-

-

Procedure:

-

Dissolve DL-serine in purified water in the reaction vessel.

-

While stirring, add sodium hydroxide solution to facilitate the complete dissolution of serine and to maintain an alkaline pH.

-

Cool the solution to below 30°C.

-

Slowly add acetic anhydride to the reaction mixture. The pH should be maintained between 9 and 11 by the controlled addition of sodium hydroxide solution.

-

Continue the reaction at a temperature below 30°C until completion. The reaction progress can be monitored by analytical methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

The resulting solution containing N-Acetyl-DL-serine can be used for the next step without extensive purification.

-

Enzymatic Resolution of N-Acetyl-DL-serine

The enzymatic resolution of racemic N-Acetyl-DL-serine is achieved through the stereospecific hydrolysis catalyzed by aminoacylases. D-aminoacylase and L-aminoacylase are used sequentially to hydrolyze the corresponding N-acetyl-D-serine and N-acetyl-L-serine, respectively.

Experimental Protocol: Enantioselective Hydrolysis using D-Aminoacylase

-

Objective: To specifically hydrolyze N-acetyl-D-serine to D-serine.

-

Materials:

-

N-Acetyl-DL-serine solution from the previous step

-

D-Aminoacylase (e.g., from Alcaligenes faecalis)

-

Buffer solution (e.g., sodium phosphate)

-

pH meter and titration equipment

-

Incubator or water bath

-

-

Procedure:

-

Adjust the pH of the N-Acetyl-DL-serine solution to the optimal range for D-aminoacylase, which is typically between 7.9 and 8.2.

-

Add the D-aminoacylase to the solution. The enzyme concentration should be optimized based on the specific activity of the enzyme preparation.

-

Incubate the mixture at the optimal temperature for the enzyme, generally between 38°C and 39°C, with gentle stirring.

-

The reaction is typically run for 48 to 72 hours. The progress can be monitored by measuring the formation of D-serine or the disappearance of N-acetyl-D-serine using HPLC.

-

The resulting mixture contains D-serine and unhydrolyzed N-acetyl-L-serine.

-

Following the hydrolysis of the D-enantiomer, D-serine can be separated from N-acetyl-L-serine using techniques like ion-exchange chromatography. The recovered N-acetyl-L-serine can then be subjected to hydrolysis by L-aminoacylase under its optimal conditions (typically pH 6.9-7.2) to produce L-serine.

Quantitative Data for the Chemoenzymatic Approach

| Parameter | Value | Reference |

| Chemical N-Acetylation | ||

| Reaction Temperature | < 30°C | [1] |

| Reaction pH | 9 - 11 | [1] |

| Enzymatic Resolution (D-Aminoacylase) | ||

| Optimal pH | 7.9 - 8.2 | [1] |

| Optimal Temperature | 38 - 39°C | [1] |

| Incubation Time | 48 - 72 hours | [1] |

| Enzymatic Resolution (L-Aminoacylase) | ||

| Optimal pH | 6.9 - 7.2 | |

| Optimal Temperature | 38 - 39°C | |

| Incubation Time | 48 - 72 hours | |

| Overall Process | ||

| Total Yield of Enantiomers | > 95% (with recycling) |

Workflow for the Chemoenzymatic Synthesis and Resolution of N-Acetyl-DL-serine

Direct Enzymatic Synthesis of N-Acetyl-DL-serine

While the chemoenzymatic route is well-established, there is growing interest in developing fully biocatalytic processes. The direct enzymatic N-acetylation of serine can be achieved using N-acetyltransferases (NATs). These enzymes catalyze the transfer of an acetyl group from a donor, typically acetyl-CoA, to the amino group of a substrate.

N-Acetyltransferases (NATs)

The NAT superfamily of enzymes is diverse and can act on a wide range of substrates, from small molecules to the N-termini of proteins. For the synthesis of N-Acetyl-DL-serine, a NAT with activity towards free amino acids is required. The GCN5-related N-acetyltransferases (GNATs), found in bacteria, are known to acetylate a variety of small molecules and represent a promising class of enzymes for this application.

The general reaction catalyzed by a serine N-acetyltransferase would be:

DL-Serine + Acetyl-CoA ⇌ N-Acetyl-DL-serine + CoA

General Reaction Mechanism of N-Acetyltransferases

Challenges and Future Perspectives

Currently, detailed, scalable protocols for the direct enzymatic synthesis of N-Acetyl-DL-serine using isolated N-acetyltransferases are not as well-documented as the chemoenzymatic approach. Key challenges include:

-

Enzyme Specificity and Activity: Identifying or engineering N-acetyltransferases with high specificity and activity towards free DL-serine.

-

Cofactor Regeneration: The requirement for the relatively expensive acetyl-CoA necessitates the implementation of an efficient cofactor regeneration system for a cost-effective process.

-

Process Optimization: A lack of comprehensive quantitative data on optimal reaction conditions (pH, temperature, substrate concentrations) and downstream purification for this specific enzymatic reaction.

Future research in this area will likely focus on enzyme discovery through genome mining, protein engineering to enhance catalytic efficiency and substrate specificity, and the development of whole-cell biocatalytic systems that can overcome the challenge of cofactor regeneration.

Distinction from O-Acetylserine Synthesis

It is crucial to distinguish the N-acetylation of serine from its O-acetylation. Serine acetyltransferase (SAT) is an enzyme that catalyzes the synthesis of O-acetyl-L-serine from L-serine and acetyl-CoA. O-acetyl-L-serine is an important intermediate in the biosynthesis of cysteine in bacteria and plants and is an isomer of N-Acetyl-L-serine. Researchers and drug development professionals must be aware of this distinction to select the appropriate synthetic route and enzyme for their target molecule.

Metabolic Context: O-Acetylserine in Cysteine Biosynthesis

Conclusion

The synthesis of N-Acetyl-DL-serine is a critical step for the production of enantiomerically pure D- and L-serine. The chemoenzymatic approach, involving chemical N-acetylation followed by enzymatic resolution with aminoacylases, is a mature, high-yielding, and industrially scalable process. While the direct enzymatic synthesis of N-Acetyl-DL-serine using N-acetyltransferases presents a potentially more sustainable alternative, further research is required to develop robust and economically viable protocols. This guide provides the necessary technical details for researchers and professionals to understand and implement the current state-of-the-art methods for obtaining N-Acetyl-DL-serine and its valuable derivatives.

References

The potential therapeutic effects of N-Acetyl-DL-serine in neurodegenerative diseases.

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following document summarizes the current understanding and theoretical potential of N-Acetyl-DL-serine in the context of neurodegenerative diseases. It is crucial to note that direct research on the therapeutic effects of N-Acetyl-DL-serine in conditions such as Alzheimer's, Parkinson's, and Huntington's diseases is limited. Much of the information presented is extrapolated from studies on related compounds, including L-serine, D-serine, and other N-acetylated amino acids. This guide is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological hallmark of these conditions is the misfolding and aggregation of specific proteins, leading to neuronal dysfunction and death. N-Acetyl-DL-serine is a molecule of interest due to the distinct and potentially synergistic roles of its constituent components: the N-acetyl group and the serine enantiomers (D-serine and L-serine).

This technical guide explores the theoretical therapeutic potential of N-Acetyl-DL-serine, drawing upon the established neurobiological activities of its components. We will delve into the hypothetical mechanisms of action, propose experimental protocols for its investigation, and outline potential signaling pathways that may be modulated by this compound. While direct clinical data for N-Acetyl-DL-serine is not available, we will present quantitative data from related compounds to provide a basis for future research.

The Rationale for N-Acetyl-DL-serine in Neurodegeneration

The therapeutic hypothesis for N-Acetyl-DL-serine is built upon two key pillars: the neuroactive properties of serine and the modifying influence of N-acetylation.

-

Serine's Role in the CNS: Serine exists in two forms, L-serine and D-serine, both of which are implicated in central nervous system function.[1] L-serine is a precursor for the synthesis of crucial molecules like neurotransmitters and is involved in neuroprotection.[2] D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function is a known factor in several neurodegenerative diseases.[1]

-

N-Acetylation's Impact on Protein Homeostasis: N-terminal acetylation is a common post-translational modification that can influence a protein's structure, stability, and propensity for aggregation.[3] Studies on alpha-synuclein (implicated in Parkinson's disease) and huntingtin (implicated in Huntington's disease) have shown that N-acetylation can alter their aggregation kinetics.

The combination of these two moieties in N-Acetyl-DL-serine presents a unique opportunity for a multi-faceted therapeutic approach, potentially influencing both neurotransmission and protein aggregation.

Potential Therapeutic Mechanisms of Action

Based on the functions of its components, N-Acetyl-DL-serine could exert its therapeutic effects through several mechanisms:

Alzheimer's Disease

In Alzheimer's disease, the leading hypothesis suggests that the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein leads to neuronal death.

-

NMDA Receptor Modulation: D-serine, which would be released from N-Acetyl-DL-serine, could modulate NMDA receptor activity. While excessive activation can be excitotoxic, restoring normal D-serine levels in deficient states might improve cognitive function.

-